

Tilapertin: A Technical Overview of its Chemical Structure and Properties

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Compound of Interest

Compound Name: Tilapertin

Cat. No.: B1682373

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Tilapertin, also known as AMG-747, is an investigational drug that has been evaluated for its potential as an antipsychotic agent.^[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Tilapertin is a synthetic molecule belonging to the piperazine class of compounds. Its chemical structure is characterized by a central piperazine ring linked to a diphenylmethyl group and an acetic acid moiety.

Identifier	Value
IUPAC Name	(4-{{(R)-Phenyl[3-(trifluoromethyl)phenyl]methyl}}-1-piperazinyl)acetic acid ^[1]
SMILES	<chem>c1ccc(cc1)--INVALID-LINK--N3CCN(CC3)CC(=O)O</chem> ^[1]
InChI Key	MDLQJNCGZVDZFB-LJQANCHMSA-N ^[1]
CAS Number	1000690-85-6 ^{[1][2][3]}
Molecular Formula	C20H21F3N2O2 ^{[1][2][3]}
Synonyms	AMG-747 ^{[1][4]}

Physicochemical Properties

The physicochemical properties of **Tilapertin** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value
Molar Mass	378.395 g·mol ⁻¹ [1]
Molecular Weight	378.39 [2] [3]
Solubility	10 mM in DMSO [3]
Biological Half-life	31 hours (average) [2]
Volume of Distribution	28 Liters (average) [2]

Pharmacological Profile

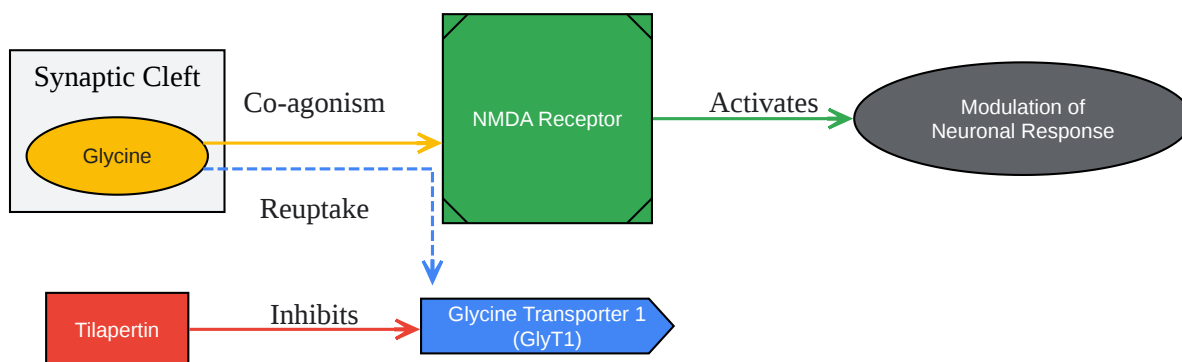
Tilapertin's primary mechanism of action is the inhibition of the glycine transporter type 1 (GlyT1).[\[1\]](#)[\[4\]](#) This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which can modulate neurotransmission.

Parameter	Value
Mechanism of Action	Glycine reuptake inhibitor [1]
Target	Glycine transporter type 1 (GlyT1) [3] [4]
Potency	Nanomolar potent [4]
Administration	Oral [4]

Mechanism of Action and Signaling Pathway

Tilapertin functions by blocking the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons and surrounding glial cells. By inhibiting this transporter, **Tilapertin** effectively increases the extracellular concentration of glycine. Glycine is a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for

synaptic plasticity and neurotransmission. Enhanced activation of NMDA receptors is hypothesized to alleviate some of the symptoms associated with schizophrenia.



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Mechanism of Action of **Tilapertin**

Experimental Protocols

Detailed experimental protocols for **Tilapertin** are primarily found within clinical trial documentation and specialized research papers. A general workflow for assessing the efficacy of a GlyT1 inhibitor like **Tilapertin** is outlined below.

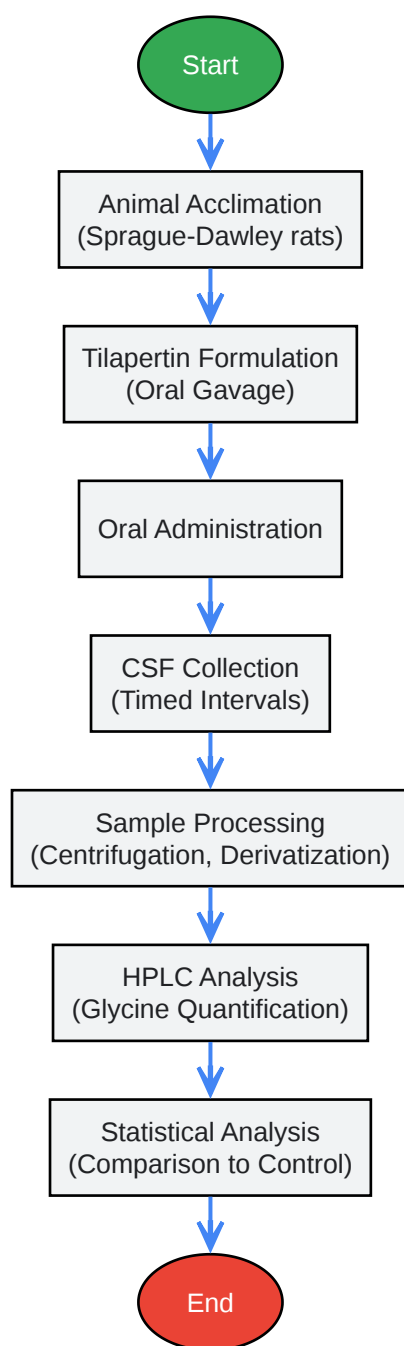
In Vivo Efficacy Assessment in a Rodent Model

This protocol describes a general method for evaluating the in vivo effects of **Tilapertin** on glycine levels in the cerebrospinal fluid (CSF) of rats, an experiment mentioned in the literature.

[4]

- **Animal Model:** Male Sprague-Dawley rats are used. They are housed individually with ad libitum access to food and water.
- **Drug Administration:** **Tilapertin** is administered orally. A control group receives a vehicle solution.
- **CSF Collection:** At specified time points post-administration, CSF samples are collected from the cisterna magna under anesthesia.

- **Glycine Concentration Analysis:** The collected CSF samples are analyzed using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection, to quantify the concentration of glycine.
- **Data Analysis:** The glycine concentrations in the CSF of the **Tilapertin**-treated group are compared to the vehicle-treated control group to determine the effect of the drug on extracellular glycine levels.



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Workflow for In Vivo Glycine Measurement

Clinical Development and Status

Tilapertin was investigated as a potential add-on therapy for schizophrenia.[1] However, clinical trials were halted due to a severe adverse event, specifically a case of Stevens–Johnson syndrome in a study participant.[1] Consequently, the development of **Tilapertin** for this indication was discontinued.

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